トロキシピド

概要

説明

Troxipide is a drug used for the treatment of dyspepsia (indigestion), stomach and intestinal ulcers, acute gastritis, and acute exacerbation of chronic gastritis . It is not recommended for use in patients less than 18 years of age .

Synthesis Analysis

A study aimed to explore the metabolic, pharmacokinetic, and pharmacological mechanisms of troxipide in rats with gastric ulcers compared to normal control (NC) rats. The metabolic study was performed by a highly selective, high-resolution mass spectrometry method .

Molecular Structure Analysis

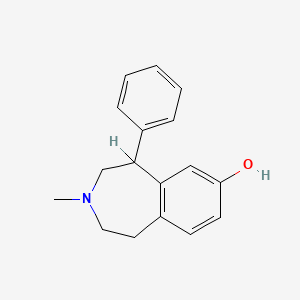

Troxipide is a member of benzamides. It belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof .

Chemical Reactions Analysis

The metabolic study of Troxipide was performed by a highly selective, high-resolution mass spectrometry method. A total of 45 metabolites, including 9 phase I metabolites and 36 phase II metabolites, were identified based on MS/MS spectra .

Physical And Chemical Properties Analysis

Troxipide has a molecular formula of C15H22N2O4 and a molar mass of 294.351 g·mol −1 .

科学的研究の応用

胃潰瘍治療

トロキシピド: は、主に胃潰瘍(GU)の治療における有効性で知られています。 胃粘膜の血流と粘液分泌を促進し、胃粘膜を腐食性物質から保護するのに不可欠です 。 この化合物は、胃粘膜における糖タンパク質の排泄を促進し、損傷した組織の修復と再生を助けます .

抗炎症作用

トロキシピドの抗炎症作用は、胃粘膜保護の文脈において重要です。 トロキシピドは、胃潰瘍の病因にしばしば関与する好中球による炎症反応と粘膜損傷を抑制します .

潰瘍治療における薬物動態

トロキシピドの薬物動態プロファイルは、GUを患ったラットでは、正常な対照ラットと比較して、最大濃度(Cmax)、吸収速度(Ka)、および曲線下面積(AUC)が有意に増加することを示しています。 これは、疾患状態における異なる代謝および薬物動態反応を示唆しており、投与量と治療戦略を知らせることができます .

生化学的因子の調節

研究によると、トロキシピドは、インターロイキン(IL-6、IL-10)、腫瘍壊死因子アルファ(TNF-α)、およびインターフェロンガンマ(IFN-γ)などのさまざまな生化学的因子のレベルに影響を与えます。 これらの因子は、炎症と免疫応答に関与しており、免疫介在性疾患の調節におけるトロキシピドの潜在的な可能性を強調しています .

プロスタグランジンレベルの調節

トロキシピドは、胃粘膜のプロスタグランジンレベルを増加させることが示されています。 PGE2やPGI2などのプロスタグランジンは、胃潰瘍の治癒を促進することが知られており、トロキシピドは内因性プロスタグランジン経路を調節することによって治療効果を発揮する可能性があります .

コラーゲンの再生と潰瘍修復

この化合物は、潰瘍底におけるコラーゲンの再生を促進し、これは消化性潰瘍の治癒過程において重要な側面です。 この再生能力は、さまざまな種類の組織損傷の治療法の開発に活用できる可能性があります .

酸化ストレスの軽減

トロキシピドは、好中球誘発性の胃粘膜損傷に関与する活性酸素種の生成を防ぐことができます。 酸化ストレスから保護することによって、トロキシピドは、酸化損傷が寄与因子の状態において、より広範な用途を持つ可能性があります .

生物学的同等性と薬物動態プロファイリング

トロキシピド錠剤製剤の生物学的同等性研究は、異なる製剤を互換的に使用できることを示しており、臨床実践およびジェネリック医薬品の開発にとって重要です。 薬物動態プロファイリングは、さまざまな患者集団におけるトロキシピドの安全性と有効性を保証しています .

作用機序

Target of Action

Troxipide is a systemic non-antisecretory gastric cytoprotective agent . Its primary targets are the components of the gastric mucosa, specifically glucosamine, mucopolysaccharides, and collagen . These components play a crucial role in maintaining the integrity and function of the gastric mucosa .

Mode of Action

Troxipide interacts with its targets by fortifying the gastric mucosal barrier . It increases the content of glucosamine, mucopolysaccharides, and collagen in the gastric mucosa . Glucosamine stimulates glycoprotein synthesis and protective mechanisms of the gastric mucosa, aiding in ulcer healing . Mucopolysaccharides impart structural integrity to the gastric mucosa, and collagen provides mechanical protection, high tensile strength, and slow digestibility to the gastric mucosa .

Biochemical Pathways

Troxipide affects the prostaglandin (PG) pathway, particularly PGE2 . These cytoprotective PGs stimulate mucus, bicarbonate, and phospholipid secretion; increase mucosal blood flow; and accelerate epithelial restitution and mucosal healing . They also inhibit mast cell activation, and leukocyte and platelet adherence to the vascular endothelium . Thus, continuous generation of PGE2 by gastric mucosa is crucial for the maintenance of mucosal integrity and protection against ulcerogenic and necrotizing agents .

Pharmacokinetics

Troxipide is well absorbed throughout the gastrointestinal tract with a relative bioavailability of 99.6% . It has an elimination half-life of 7.5 hours and is excreted in urine . In a study, the Cmax, Ka, t1/2, AUC (0−t), and AUC (0−∞) of troxipide were significantly increased in rats with gastric ulcers compared with normal control rats .

Result of Action

The result of Troxipide’s action is the protection of the gastric mucosa. It increases mucus production, cytoprotective prostaglandin secretion, and regeneration of collagen fibers . It also reduces inflammatory mediator-induced neutrophil migration and reactive oxygen species generation in the gastric mucosa, enhancing gastric mucosal metabolism and microcirculation .

Safety and Hazards

When handling Troxipide, it is advised to avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

The therapeutic mechanisms underlying the metabolic, pharmacokinetic, and pharmacological properties of troxipide in vivo in rats deserve further attention based on the importance of troxipide in the treatment of gastric ulcers in this study, and these mechanisms could be targets for future studies . Furthermore, Troxipide was found to be superior to Ranitidine for both, the complete resolution and improvement of endoscopic gastritis. Higher proportion of patients showed complete healing of erosions, oozing, and edema with Troxipide as compared to Ranitidine .

特性

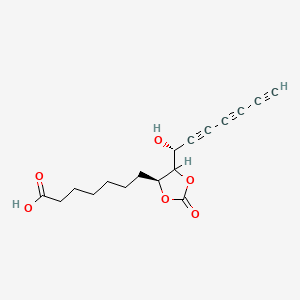

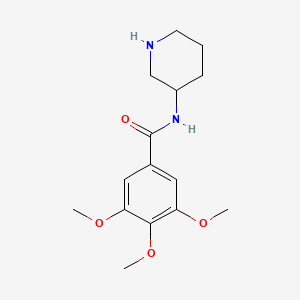

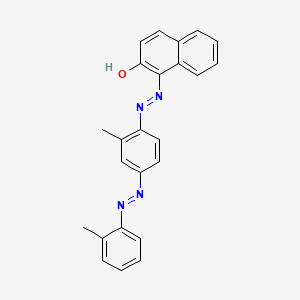

IUPAC Name |

3,4,5-trimethoxy-N-piperidin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-19-12-7-10(8-13(20-2)14(12)21-3)15(18)17-11-5-4-6-16-9-11/h7-8,11,16H,4-6,9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIITVVESCNIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023725 | |

| Record name | Troxipide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30751-05-4 | |

| Record name | Troxipide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30751-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Troxipide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030751054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Troxipide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Troxipide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Troxipide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROXIPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6QJX1Q00Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Thiazolecarboxamide, N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-yl-4-piperidinyl)-](/img/structure/B1681519.png)

![3-(3-(4-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1681520.png)

![[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-7-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B1681532.png)

![2,2-difluoro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1681536.png)